1-(4-Chlorophenyl)-3-(8-hydroxyquinolin-5-yl)prop-2-en-1-one
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Overview
Description
1-(4-Chlorophenyl)-3-(8-hydroxyquinolin-5-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-(8-hydroxyquinolin-5-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 8-hydroxyquinoline-5-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-(8-hydroxyquinolin-5-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into corresponding alcohols.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-(8-hydroxyquinolin-5-yl)prop-2-en-1-one would depend on its specific biological activity. For example, if it exhibits anticancer properties, it might interact with cellular targets such as DNA or proteins involved in cell proliferation and apoptosis. The exact molecular targets and pathways would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Chalcones: Other chalcone derivatives with similar structures and biological activities.
Flavonoids: Compounds with a similar backbone structure but with additional hydroxyl groups.
Quinoline Derivatives: Compounds containing the quinoline moiety with various substituents.
Uniqueness
1-(4-Chlorophenyl)-3-(8-hydroxyquinolin-5-yl)prop-2-en-1-one is unique due to the presence of both the chlorophenyl and hydroxyquinoline groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
833488-08-7 |
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Molecular Formula |
C18H12ClNO2 |
Molecular Weight |
309.7 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-(8-hydroxyquinolin-5-yl)prop-2-en-1-one |
InChI |
InChI=1S/C18H12ClNO2/c19-14-7-3-13(4-8-14)16(21)9-5-12-6-10-17(22)18-15(12)2-1-11-20-18/h1-11,22H |
InChI Key |
FYEDMCZGXXUFER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)C=CC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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